molecular formula C6H4F2OS B12850839 2,2-Difluoro-1-(3-thienyl)ethanone

2,2-Difluoro-1-(3-thienyl)ethanone

Cat. No.: B12850839
M. Wt: 162.16 g/mol
InChI Key: MSKRZSYZVBYTSK-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(3-thienyl)ethanone is an organic compound with the molecular formula C6H4F2OS It is characterized by the presence of a thienyl group attached to a difluoroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Difluoro-1-(3-thienyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-thiophenecarboxaldehyde with difluoromethyl ketone under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(3-thienyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

2,2-Difluoro-1-(3-thienyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-Difluoro-1-(3-thienyl)ethanone exerts its effects involves interactions with specific molecular targets. The difluoroethanone moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thienyl group may also play a role in binding to target molecules, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-1-(2-thienyl)ethanone
  • 2,2-Difluoro-1-(4-thienyl)ethanone
  • 2,2-Difluoro-1-(5-thienyl)ethanone

Uniqueness

2,2-Difluoro-1-(3-thienyl)ethanone is unique due to the specific positioning of the thienyl group, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C6H4F2OS

Molecular Weight

162.16 g/mol

IUPAC Name

2,2-difluoro-1-thiophen-3-ylethanone

InChI

InChI=1S/C6H4F2OS/c7-6(8)5(9)4-1-2-10-3-4/h1-3,6H

InChI Key

MSKRZSYZVBYTSK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C(=O)C(F)F

Origin of Product

United States

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